molecular formula C16H16BrNO B14218688 3,3-Diphenyloxolan-2-imine;hydrobromide CAS No. 823813-04-3

3,3-Diphenyloxolan-2-imine;hydrobromide

Cat. No.: B14218688
CAS No.: 823813-04-3
M. Wt: 318.21 g/mol
InChI Key: CDVPBYACFINZEU-UHFFFAOYSA-N
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Description

3,3-Diphenyloxolan-2-imine;hydrobromide is a chemical compound with the molecular formula C16H16BrNO It is known for its unique structural features, which include an oxolane ring substituted with two phenyl groups and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyloxolan-2-imine;hydrobromide typically involves the reaction of 3,3-diphenyloxirane with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate oxirane, which then undergoes ring-opening and subsequent cyclization to form the oxolane ring with the imine group. The final product is obtained as a hydrobromide salt by treating the imine with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyloxolan-2-imine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxo compounds.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,3-Diphenyloxolan-2-imine;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diphenyloxolan-2-imine;hydrobromide involves its interaction with molecular targets through its imine group. The imine group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects. The phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenyloxirane: A precursor in the synthesis of 3,3-Diphenyloxolan-2-imine;hydrobromide.

    3,3-Diphenyloxolane: A structurally similar compound without the imine group.

    3,3-Diphenylpropan-2-imine: A compound with a similar imine group but different ring structure.

Uniqueness

This compound is unique due to its combination of an oxolane ring, phenyl groups, and an imine group

Properties

CAS No.

823813-04-3

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

3,3-diphenyloxolan-2-imine;hydrobromide

InChI

InChI=1S/C16H15NO.BrH/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,17H,11-12H2;1H

InChI Key

CDVPBYACFINZEU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N)C1(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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